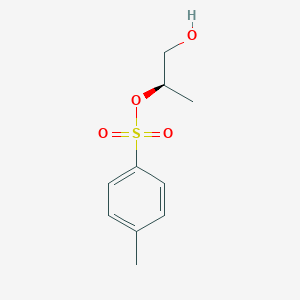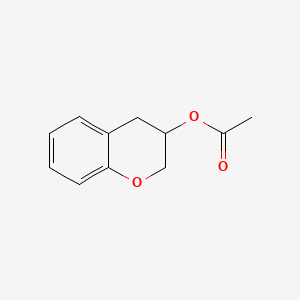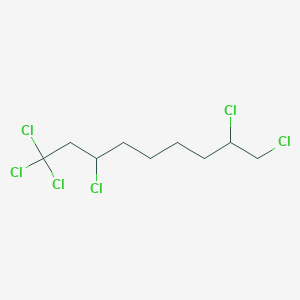
1,1,1,3,8,9-Hexachlorononane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,8,9-Hexachlorononane is a chlorinated hydrocarbon with the molecular formula C9H12Cl6. This compound is characterized by the presence of six chlorine atoms attached to a nonane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
準備方法
The synthesis of 1,1,1,3,8,9-Hexachlorononane typically involves the chlorination of nonane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
化学反応の分析
1,1,1,3,8,9-Hexachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of chlorinated carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or ammonia (NH3), leading to the replacement of chlorine atoms with hydroxyl or amino groups.
科学的研究の応用
1,1,1,3,8,9-Hexachlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons and their reactivity.
Biology: Research on the biological effects of chlorinated hydrocarbons often involves this compound to understand its impact on living organisms.
Medicine: Although not commonly used directly in medicine, studies on its toxicity and environmental persistence contribute to the development of safer chemical alternatives.
Industry: It is utilized in the production of other chlorinated compounds and as an intermediate in the synthesis of pesticides and other industrial chemicals.
作用機序
The mechanism of action of 1,1,1,3,8,9-Hexachlorononane involves its interaction with biological membranes and enzymes. The compound’s lipophilicity allows it to integrate into cell membranes, disrupting their structure and function. Additionally, it can inhibit enzyme activity by binding to active sites, leading to metabolic disturbances.
類似化合物との比較
1,1,1,3,8,9-Hexachlorononane can be compared to other chlorinated hydrocarbons such as:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but with a shorter carbon chain, making it less lipophilic and less persistent in the environment.
1,1,2,2,3,3-Hexachloropropane: Another chlorinated hydrocarbon with different chlorine atom positions, affecting its reactivity and biological impact.
Octachloropropane: Contains more chlorine atoms, leading to higher stability and resistance to degradation.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and applications.
特性
CAS番号 |
865306-21-4 |
|---|---|
分子式 |
C9H14Cl6 |
分子量 |
334.9 g/mol |
IUPAC名 |
1,1,1,3,8,9-hexachlorononane |
InChI |
InChI=1S/C9H14Cl6/c10-6-8(12)4-2-1-3-7(11)5-9(13,14)15/h7-8H,1-6H2 |
InChIキー |
FLPYBWOIOHZULG-UHFFFAOYSA-N |
正規SMILES |
C(CCC(CCl)Cl)CC(CC(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


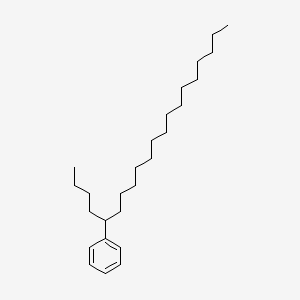
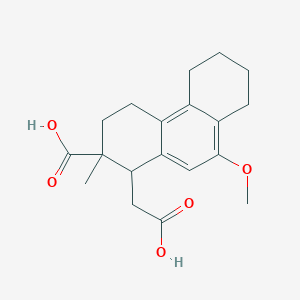
![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
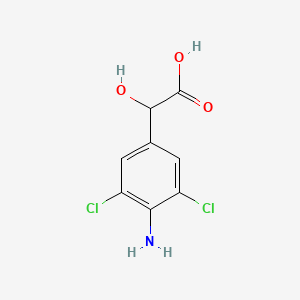
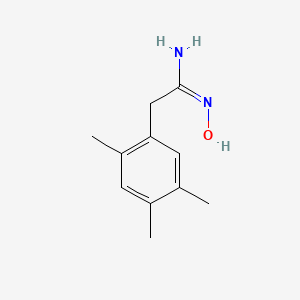

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
